methyl1-{2-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl1-{2-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). The FGFR signaling pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl1-{2-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 2-bromo-5-iodopyridine to form the pyrrolopyridine core, followed by substitution reactions to introduce the desired functional groups . The reaction conditions often include the use of bases such as sodium hydroxide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl1-{2-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and in solvents like DMSO or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Methyl1-{2-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl1-{2-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate involves the inhibition of FGFRs. The compound binds to the ATP-binding site of the FGFRs, preventing the phosphorylation and activation of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-AKT pathways . This inhibition leads to the suppression of cell proliferation and migration, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also known for their FGFR inhibitory activities.
Pyrrolopyrazine derivatives: These compounds have a similar pyrrole ring structure and exhibit various biological activities.
Pyrrolopyridine derivatives: These compounds are structurally related and have been studied for their potential therapeutic applications.
Uniqueness
Methyl1-{2-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate is unique due to its specific substitution pattern and its potent inhibitory activity against FGFRs. This makes it a valuable compound for further research and development in the field of cancer therapeutics .
Properties
Molecular Formula |
C14H15ClN2O2 |
---|---|
Molecular Weight |
278.73 g/mol |
IUPAC Name |
methyl 1-(2-chloropyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H15ClN2O2/c1-19-13(18)14(6-2-3-7-14)17-11(15)9-10-5-4-8-16-12(10)17/h4-5,8-9H,2-3,6-7H2,1H3 |
InChI Key |
XOJGNTGCKDNCCN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCC1)N2C(=CC3=C2N=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.